N-benzyl-3-(3-bromophenyl)-N-phenyl-4,5-dihydro-5-isoxazolecarboxamide
Overview
Description
N-benzyl-3-(3-bromophenyl)-N-phenyl-4,5-dihydro-5-isoxazolecarboxamide is a complex organic compound that belongs to the class of isoxazole derivatives. Isoxazoles are known for their diverse biological activities and are often used in medicinal chemistry for drug development. This particular compound features a bromophenyl group, a benzyl group, and a phenyl group attached to an isoxazole ring, making it a molecule of interest for various chemical and pharmacological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-3-(3-bromophenyl)-N-phenyl-4,5-dihydro-5-isoxazolecarboxamide typically involves multiple steps:
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Formation of Isoxazole Ring: : The isoxazole ring can be synthesized through a 1,3-dipolar cycloaddition reaction between a nitrile oxide and an alkene. This step requires careful control of temperature and solvent conditions to ensure high yield and purity.
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Amidation: : The final step involves the formation of the carboxamide group. This can be done by reacting the isoxazole derivative with benzylamine and phenyl isocyanate under suitable conditions, often in the presence of a catalyst or under reflux.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors for the cycloaddition step, automated bromination processes, and efficient purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
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Oxidation: : The compound can undergo oxidation reactions, particularly at the benzyl and phenyl groups. Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
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Reduction: : Reduction of the compound can be achieved using agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄), targeting the carbonyl group in the carboxamide.
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Substitution: : The bromophenyl group can participate in nucleophilic substitution reactions. Reagents such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used to replace the bromine atom with other functional groups.
Common Reagents and Conditions
Oxidation: KMnO₄ in acidic or basic medium.
Reduction: LiAlH₄ in dry ether.
Substitution: NaOMe in methanol.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of phenyl ethers or other substituted aromatics.
Scientific Research Applications
Chemistry
In chemistry, N-benzyl-3-(3-bromophenyl)-N-phenyl-4,5-dihydro-5-isoxazolecarboxamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.
Biology
Biologically, this compound can be studied for its potential as a pharmacophore. Isoxazole derivatives are known to exhibit anti-inflammatory, antimicrobial, and anticancer activities, making this compound a candidate for drug discovery and development.
Medicine
In medicine, the compound’s potential therapeutic effects can be explored. Its structure suggests it could interact with various biological targets, possibly leading to the development of new medications.
Industry
Industrially, the compound can be used in the synthesis of advanced materials, such as polymers and coatings, due to its stability and reactivity.
Mechanism of Action
The mechanism of action of N-benzyl-3-(3-bromophenyl)-N-phenyl-4,5-dihydro-5-isoxazolecarboxamide involves its interaction with specific molecular targets. The isoxazole ring can interact with enzymes or receptors, potentially inhibiting or modulating their activity. The bromophenyl and benzyl groups may enhance binding affinity and specificity, while the carboxamide group can participate in hydrogen bonding with biological macromolecules.
Comparison with Similar Compounds
Similar Compounds
N-benzyl-3-phenyl-4,5-dihydro-5-isoxazolecarboxamide: Lacks the bromine atom, which may affect its reactivity and biological activity.
3-(3-bromophenyl)-N-phenyl-4,5-dihydro-5-isoxazolecarboxamide: Lacks the benzyl group, potentially altering its binding properties.
N-benzyl-3-(3-chlorophenyl)-N-phenyl-4,5-dihydro-5-isoxazolecarboxamide: Substitution of bromine with chlorine, which may change its chemical and biological properties.
Uniqueness
N-benzyl-3-(3-bromophenyl)-N-phenyl-4,5-dihydro-5-isoxazolecarboxamide is unique due to the presence of both bromophenyl and benzyl groups, which can significantly influence its chemical reactivity and biological interactions. The combination of these groups with the isoxazole ring and carboxamide functionality makes it a versatile compound for various applications.
Properties
IUPAC Name |
N-benzyl-3-(3-bromophenyl)-N-phenyl-4,5-dihydro-1,2-oxazole-5-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19BrN2O2/c24-19-11-7-10-18(14-19)21-15-22(28-25-21)23(27)26(20-12-5-2-6-13-20)16-17-8-3-1-4-9-17/h1-14,22H,15-16H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PKUKIWYYVDBZKN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(ON=C1C2=CC(=CC=C2)Br)C(=O)N(CC3=CC=CC=C3)C4=CC=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19BrN2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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